molecular formula C17H20N4O2 B11193642 3-Methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide

3-Methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11193642
M. Wt: 312.37 g/mol
InChI Key: VCGBSXWPGFKUBS-UHFFFAOYSA-N
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Description

3-Methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a methoxy group and a pyrimidinyl-piperidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative.

    Substitution with Piperidine: The pyrimidine ring is then reacted with piperidine under basic conditions to introduce the piperidinyl group.

    Formation of Benzamide: The final step involves the reaction of the substituted pyrimidine with 3-methoxybenzoic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3-hydroxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide.

    Reduction: Formation of 3-methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology and neurology.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-N-[2-(piperidin-1-YL)pyridin-5-YL]benzamide: Similar structure but with a pyridine ring instead of pyrimidine.

    3-Methoxy-N-[2-(morpholin-1-YL)pyrimidin-5-YL]benzamide: Similar structure but with a morpholine ring instead of piperidine.

    3-Methoxy-N-[2-(piperidin-1-YL)thiazol-5-YL]benzamide: Similar structure but with a thiazole ring instead of pyrimidine.

Uniqueness

The uniqueness of 3-Methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxybenzamide core with a pyrimidinyl-piperidine moiety makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

3-methoxy-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C17H20N4O2/c1-23-15-7-5-6-13(10-15)16(22)20-14-11-18-17(19-12-14)21-8-3-2-4-9-21/h5-7,10-12H,2-4,8-9H2,1H3,(H,20,22)

InChI Key

VCGBSXWPGFKUBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CN=C(N=C2)N3CCCCC3

Origin of Product

United States

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